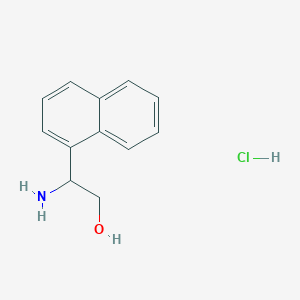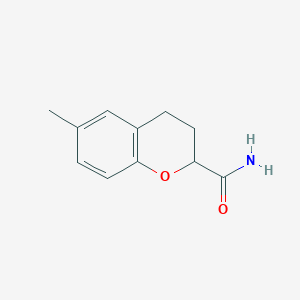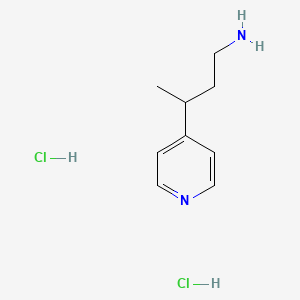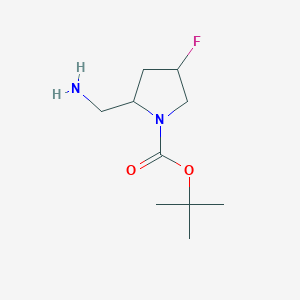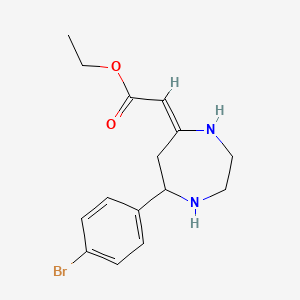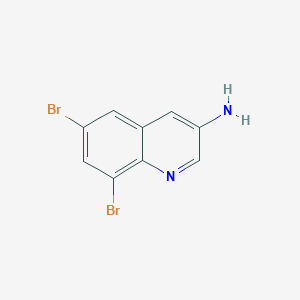
6,8-Dibromoquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromoquinolin-3-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromoquinolin-3-amine typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-aminoquinoline using bromine in the presence of a suitable solvent such as ethanol. The reaction conditions are carefully controlled to achieve selective bromination at the 6 and 8 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions: 6,8-Dibromoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
科学的研究の応用
6,8-Dibromoquinolin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties
作用機序
The mechanism of action of 6,8-Dibromoquinolin-3-amine involves its interaction with various molecular targets. The bromine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA synthesis. The exact pathways and molecular targets depend on the specific application and biological system being studied .
類似化合物との比較
8-Bromoquinoline: A mono-brominated derivative with similar but less pronounced reactivity.
6,8-Dichloroquinoline: A dichlorinated analogue with different electronic properties.
Quinoline: The parent compound with a wide range of derivatives and applications.
Uniqueness: 6,8-Dibromoquinolin-3-amine is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and potential for various applications compared to its mono-brominated or non-brominated counterparts .
特性
分子式 |
C9H6Br2N2 |
|---|---|
分子量 |
301.96 g/mol |
IUPAC名 |
6,8-dibromoquinolin-3-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1-4H,12H2 |
InChIキー |
CODQVXYNLQIVJF-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B15128589.png)
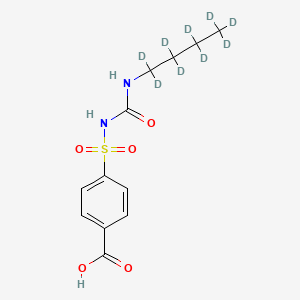
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B15128618.png)
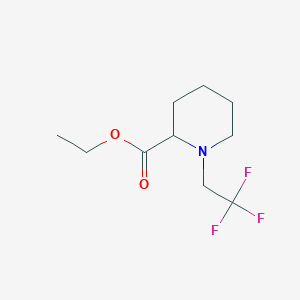
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B15128627.png)
![rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15128630.png)


![1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15128638.png)
